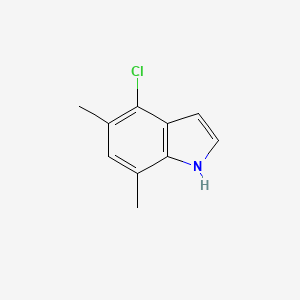

4-chloro-5,7-dimethyl-1H-indole

Description

Properties

IUPAC Name |

4-chloro-5,7-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-6-5-7(2)10-8(9(6)11)3-4-12-10/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUDPAIHUPUSGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303499 | |

| Record name | 4-Chloro-5,7-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-63-1 | |

| Record name | 4-Chloro-5,7-dimethyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5,7-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-chloro-5,7-dimethyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroindole with methylating agents under specific conditions to introduce the methyl groups at the 5 and 7 positions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .

Chemical Reactions Analysis

Scientific Research Applications

4-chloro-5,7-dimethyl-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-5,7-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Table 1: Key Structural Features and Properties of Selected Indole Derivatives

Key Observations :

- Chlorine vs. Methyl groups at 5 and 7 positions are electron-donating, which may direct electrophilic substitution to the 3- or 6-positions of the indole ring .

- Dihydroindole vs. Aromatic Indole : The dihydro structure in 4-chloro-2,3-dihydro-5-methyl-1H-indole reduces aromaticity, increasing stability but decreasing reactivity compared to fully aromatic systems .

Reactivity :

- The chlorine atom in 4-chloro-5,7-dimethyl-1H-indole may undergo nucleophilic aromatic substitution (e.g., with amines or alkoxides), while the methyl groups could hinder steric access to reactive sites.

- Comparatively, 5,7-dichloro-2-octyl-1H-indole () demonstrates the utility of bulky alkyl chains in directing regioselectivity during synthesis.

Physicochemical Properties

- Solubility: Chlorine and methyl groups increase hydrophobicity. For example, 4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole (C₁₀H₁₂ClNO₂, MW 213.66) is sparingly soluble in polar solvents .

- Melting Points : Derivatives like 5-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole exhibit higher melting points (111–112°C) due to sulfonyl group crystallinity , whereas alkylated indoles (e.g., 5-fluoro-1-methyl-1H-indole) melt at 55–56°C .

Q & A

Basic: What are the recommended synthetic routes for 4-chloro-5,7-dimethyl-1H-indole, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of halogenated indoles often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, in analogous compounds like 5-fluoro-3-substituted indoles, CuI in PEG-400/DMF solvent systems enables efficient coupling, achieving ~42% yield after purification via flash column chromatography (70:30 ethyl acetate/hexane) . Optimization strategies include:

- Catalyst screening : Testing Cu(I) sources (e.g., CuI, CuBr) to enhance regioselectivity.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Purification : Gradient elution in chromatography minimizes co-elution of dimethyl-substituted byproducts.

- Reaction monitoring : TLC (Rf analysis) ensures reaction completion before workup .

Basic: How can spectroscopic techniques confirm the structure and purity of 4-chloro-5,7-dimethyl-1H-indole?

Methodological Answer:

A multi-spectral approach is critical:

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, methyl groups at positions 5 and 7 deshield adjacent protons, while chlorine at position 4 causes distinct splitting patterns .

- 19F NMR (if applicable): Useful for detecting halogen-related impurities in fluorinated analogs .

- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular ion ([M+H]⁺) and rules out dimerization byproducts .

- TLC : Use UV-active plates with dual visualization (iodine and ninhydrin) to assess purity .

Advanced: How can computational tools like SHELXL and OLEX2 assist in resolving the crystal structure of 4-chloro-5,7-dimethyl-1H-indole?

Methodological Answer:

For X-ray crystallography:

- Data collection : Use high-resolution (<1.0 Å) data to resolve methyl/chlorine positional disorder.

- Refinement (SHELXL) : Apply restraints for thermal parameters of chlorine and methyl groups to avoid overfitting. Use the

AFIXcommand for rigid groups . - Validation (OLEX2) : Leverage built-in tools like

PLATONto check for missed symmetry or twinning. For example, theTWINcommand in SHELXL handles pseudo-merohedral twinning common in substituted indoles . - Deposition : Archive CIF files in the Protein Data Bank (PDB) or Cambridge Structural Database (CSD) for reproducibility .

Advanced: How do chloro and methyl substituents influence the electronic and steric properties of 4-chloro-5,7-dimethyl-1H-indole?

Methodological Answer:

Experimental analysis :

- Electron-withdrawing effects : Chlorine at position 4 reduces electron density at the indole N-H, measured via UV-Vis (bathochromic shifts) or cyclic voltammetry (oxidation potentials) .

- Steric hindrance : Methyl groups at positions 5 and 7 hinder electrophilic substitution at C3. Competitive reactivity studies (e.g., Vilsmeier-Haack formylation) quantify steric effects .

Computational modeling : - DFT calculations (B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to predict reactive sites.

- NBO analysis quantifies hyperconjugative interactions between substituents and the indole ring .

Advanced: What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for halogenated indoles?

Methodological Answer:

Contradictions often arise from polymorphic forms or impurities. Systematic approaches include:

- Reproducibility checks : Replicate synthesis/purification protocols from conflicting studies .

- Thermal analysis : DSC/TGA identifies polymorphs (e.g., endothermic peaks for crystal transitions) .

- Crystallographic validation : Compare unit cell parameters with CSD entries to confirm structural consistency .

- Metadata scrutiny : Assess solvent traces (via ¹H NMR) or hydration states that alter solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.